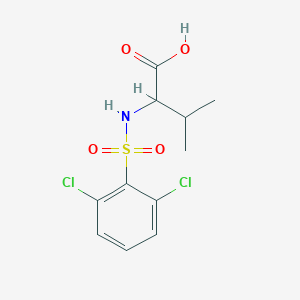

2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid

Description

2-(2,6-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is an organic compound characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a methylbutanoic acid moiety

Propriétés

IUPAC Name |

2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S/c1-6(2)9(11(15)16)14-19(17,18)10-7(12)4-3-5-8(10)13/h3-6,9,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPXJCCPDGPZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 2,6-dichlorobenzenesulfonyl chloride.

Step 2: Reaction of 2,6-dichlorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dichlorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that sulfonamide derivatives, including 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid, exhibit promising anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain sulfonamide derivatives can lead to cell cycle arrest and apoptosis in various cancer cell lines, including those with wild-type and mutant p53 . The structure-activity relationship (SAR) of these compounds is critical for designing more effective anticancer agents.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit specific enzymes, which can be leveraged for therapeutic benefits. For example, compounds similar to 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid have been studied for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurological functions, making their inhibition a potential strategy for treating conditions like Type 2 diabetes mellitus and Alzheimer’s disease .

Structural Studies

Crystallography

The crystal structure of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid has been determined through X-ray crystallography. This structural analysis aids in understanding the compound's interactions at the molecular level and its potential binding sites within biological systems . Such data is invaluable for further drug design and optimization.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the reaction of sulfonyl chlorides with amino acids or their derivatives. This synthetic versatility allows chemists to modify the compound to enhance its biological activity or selectivity .

Derivative Exploration

Ongoing research aims to create novel derivatives of this compound by altering substituents on the benzene ring or modifying the sulfonamide group. These derivatives are being screened for improved pharmacological profiles, including increased potency against specific cancer types or reduced side effects .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

3-Methylbutanoic acid: Another precursor used in the synthesis.

Sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

2-(2,6-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Activité Biologique

2-(2,6-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is a sulfonamide derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. Understanding its biological activity is essential for exploring its utility in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid is with a molecular weight of approximately 326.18 g/mol. The structure features a sulfonamide group attached to a 3-methylbutanoic acid moiety, which contributes to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid has also been investigated. Studies have demonstrated that it can reduce pro-inflammatory cytokine production in vitro, which is crucial for managing conditions like rheumatoid arthritis and inflammatory bowel disease.

- Key Findings:

- Decreased levels of TNF-α and IL-6 in macrophage cultures.

- Inhibition of NF-κB signaling pathway activation.

This suggests a mechanism where the compound may modulate immune responses, thus providing therapeutic benefits in inflammatory diseases .

The exact mechanism by which 2-(2,6-dichlorobenzenesulfonamido)-3-methylbutanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in its interaction with target enzymes involved in bacterial folate synthesis, similar to other sulfonamide antibiotics.

Case Studies

-

In Vivo Study on Inflammatory Bowel Disease:

A study involving animal models of inflammatory bowel disease showed that administration of the compound led to significant reductions in colonic inflammation markers and improved histological scores compared to control groups . -

Clinical Trials for Antimicrobial Efficacy:

Preliminary clinical trials have indicated promising results for treating skin infections caused by resistant strains of bacteria, with patients showing marked improvement after treatment with formulations containing this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.